molecular formula C6H9F2N B15312149 (4,4-Difluorospiro[2.2]pentan-1-yl)methanamine

(4,4-Difluorospiro[2.2]pentan-1-yl)methanamine

Cat. No.: B15312149
M. Wt: 133.14 g/mol
InChI Key: LHNSDDTUUSSSOB-UHFFFAOYSA-N
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Description

{4,4-difluorospiro[2.2]pentan-1-yl}methanamine is a fluorinated organic compound that has garnered interest in various fields of scientific research. Its unique structure, characterized by the presence of a spirocyclic framework and fluorine atoms, makes it a valuable building block in synthetic and medicinal chemistry.

Preparation Methods

The synthesis of {4,4-difluorospiro[2.2]pentan-1-yl}methanamine typically involves the difluorocyclopropanation of (2-methylenecyclopropyl)methanol. This method is scalable and diastereoselective, ensuring high efficiency and selectivity . The reaction conditions often include the use of fluorinating agents and specific catalysts to achieve the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and yield.

Chemical Reactions Analysis

{4,4-difluorospiro[2.2]pentan-1-yl}methanamine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: It can participate in nucleophilic substitution reactions, where the fluorine atoms can be replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

{4,4-difluorospiro[2.2]pentan-1-yl}methanamine has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of fluorinated compounds.

    Biology: Its unique structure allows it to interact with biological molecules, making it useful in biochemical studies.

    Medicine: It is explored for its potential in drug development, particularly in designing molecules with improved pharmacokinetic properties.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which {4,4-difluorospiro[2.2]pentan-1-yl}methanamine exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The fluorine atoms enhance its binding affinity and stability, allowing it to modulate biological pathways effectively. The spirocyclic structure contributes to its unique conformational properties, influencing its activity and selectivity.

Comparison with Similar Compounds

{4,4-difluorospiro[2.2]pentan-1-yl}methanamine can be compared with other fluorinated spirocyclic compounds, such as:

Properties

Molecular Formula

C6H9F2N

Molecular Weight

133.14 g/mol

IUPAC Name

(2,2-difluorospiro[2.2]pentan-5-yl)methanamine

InChI

InChI=1S/C6H9F2N/c7-6(8)3-5(6)1-4(5)2-9/h4H,1-3,9H2

InChI Key

LHNSDDTUUSSSOB-UHFFFAOYSA-N

Canonical SMILES

C1C(C12CC2(F)F)CN

Origin of Product

United States

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